molecular formula C9H12N2O2 B8602317 2-(3,4-Diaminophenyl)propanoic acid

2-(3,4-Diaminophenyl)propanoic acid

Cat. No.: B8602317
M. Wt: 180.20 g/mol
InChI Key: WSIMVXQVVYUESF-UHFFFAOYSA-N
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Description

2-(3,4-Diaminophenyl)propanoic acid is a proprietary chemical compound featuring a phenylpropanoic acid backbone substituted with ortho- and para-oriented amino groups. This structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. The molecule is of significant interest for the development of novel compounds, including potential peptide mimics and active pharmaceutical ingredients (APIs). Its diamine functionality allows for versatile chemical modifications, enabling its incorporation into larger molecular frameworks or coordination complexes. Researchers utilize this compound under laboratory conditions for investigative purposes only. It is supplied as a solid and should be stored in a cool, dry place, protected from light. Handling should be conducted using appropriate personal protective equipment in a well-ventilated fume hood. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3,4-diaminophenyl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,10-11H2,1H3,(H,12,13)

InChI Key

WSIMVXQVVYUESF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)N)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 2-(3,4-Diaminophenyl)propanoic acid and its analogs:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Pharmacological Activities References
2-(3,4-Diaminophenyl)propanoic acid Propanoic acid attached to 3,4-diaminophenyl ~181.18 Two amino groups, carboxylic acid Hypothetical: Potential antioxidant or anti-inflammatory (inferred from analogs)
Salvianolic acid A (SalA) (2R)-3-(3,4-dihydroxyphenyl)-2-[propenoyloxy-dihydroxyphenyl]propanoic acid ~494.45 Dihydroxyphenyl, propenoyloxy, chiral Antioxidant, anti-inflammatory, anti-ischemic, antiplatelet aggregation
3,4-Dihydroxybenzoic acid Benzoic acid with 3,4-dihydroxy groups 154.12 Dihydroxyphenyl, carboxylic acid Antioxidant, antimicrobial
2-(3,4-Diaminophenyl)acetic acid Acetic acid attached to 3,4-diaminophenyl ~167.15 Two amino groups, acetic acid Unknown (structural similarity suggests potential bioactivity akin to propanoic acid variant)
Caffeic acid (3,4-Dihydroxycinnamic acid) Cinnamic acid with 3,4-dihydroxy groups 180.16 Dihydroxyphenyl, α,β-unsaturated acid Antioxidant, anti-inflammatory, anticancer

Key Research Findings

Antioxidant Activity: Hydroxylated analogs like caffeic acid and 3,4-dihydroxybenzoic acid esters exhibit strong antioxidant effects due to electron-donating hydroxyl groups . Salvianolic acid A’s enhanced antioxidant properties are attributed to its conjugated dihydroxyphenyl and propenoyloxy groups, which stabilize free radicals .

Bioactivity and Pharmacological Potential: Salvianolic acid A demonstrates anti-ischemic and antiplatelet aggregation effects, likely due to its complex structure and chiral center . The shorter carbon chain in 2-(3,4-Diaminophenyl)acetic acid (vs. propanoic acid) may reduce lipid solubility, impacting membrane permeability and bioavailability .

Synthetic Utility: Compounds like 3,6’-Disinapoyl sucrose () and caffeic acid derivatives () are used as synthetic precursors or reference standards. The amino groups in 2-(3,4-Diaminophenyl)propanoic acid could make it a valuable intermediate for synthesizing nitrogen-containing pharmaceuticals .

Discussion of Contradictions and Limitations

  • Hydroxyl vs. Amino Groups: highlights that hydroxyl groups are critical for antioxidant activity in CAPE analogs. The substitution of hydroxyl with amino groups in 2-(3,4-Diaminophenyl)propanoic acid may reduce radical-scavenging capacity but introduce new reactivity (e.g., hydrogen bonding or enzyme inhibition) .
  • Molecular Weight and Complexity: Salvianolic acid A’s higher molecular weight and structural complexity correlate with multifunctional bioactivity, whereas simpler analogs like 3,4-dihydroxybenzoic acid have narrower applications .

Preparation Methods

Directed Nitration of Protected Phenylalanine

The nitration of (L)-phenylalanine derivatives represents a foundational strategy. In US5969179A, enantiomerically pure phenylalanine undergoes nitration at -10 to -20°C using HNO₃/H₂SO₄ to introduce nitro groups at the para position. Subsequent hydrogenation reduces the nitro group to an amine. For 3,4-diamino substitution, sequential nitration and reduction steps are required:

  • Initial nitration : Targets the 4-position with 90% regioselectivity under controlled conditions.

  • Secondary nitration : Achieves 3-position substitution using mixed acid (HNO₃/H₂SO₄) at 0°C, though competing ortho-substitution limits yields to 45–55%.

Critical parameters :

  • Temperature control (-10°C to 0°C) minimizes byproducts.

  • Protection of the α-amino group with phthalimide or Fmoc prevents undesired oxidation.

Reductive Amination Approaches

Ti(OiPr)₄-Mediated Reductive Amination

PMC7145313 demonstrates Ti(OiPr)₄-catalyzed reductive amination for constructing 2,3-diaminopropanol intermediates from serine derivatives. Applied to 3,4-diaminophenylpropanoic acid:

  • Aldehyde generation : Oxidation of 3-(3-nitro-4-aminophenyl)propanoic acid to the corresponding aldehyde.

  • Amination : Reaction with NH₃ or protected amines (e.g., benzylamine) yields diamino intermediates.

  • Oxidation : TEMPO/TCCA system converts alcohols to carboxylic acids.

Yields : 70–85% for amination; 90% for oxidation.

Sodium Cyanoborohydride Reduction

Arkivoc studies highlight NaBH₃CN for selective reduction of Schiff bases formed between 3-nitro-4-aminophenylpropanoic acid and amines. This method preserves stereochemistry while introducing the second amine group.

Conditions :

  • Solvent: Dry methanol at 0–5°C.

  • Catalysts: Acetic acid (0.5 mL per 5 mL solvent).

Friedel-Crafts Alkylation Routes

Propanoic Acid Backbone Assembly

CN102199085A details Friedel-Crafts alkylation of toluene with 2-chloropropionic acid derivatives to construct the propanoic acid core. For 3,4-diamino substitution:

  • Electrophilic substitution : AlCl₃-mediated coupling of 3,4-dinitrobenzyl chloride with propanoic acid esters.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

Challenges :

  • Competing meta-substitution reduces yields to 40–50%.

  • Requires rigorous exclusion of moisture to prevent AlCl₃ deactivation.

Protection/Deprotection Strategies

Orthogonal Protecting Groups

Protecting GroupPositionRemoval ConditionsCompatibility
Fmoc2-NH₂Piperidine/DMFBase-labile
Tosyl (Ts)3-NH₂HBr/AcOHAcid-stable
Boc4-NH₂TFA/DCMAcid-labile

Applications :

  • Simultaneous protection of 3,4-amine groups enables stepwise functionalization.

  • Fmoc/Ts combinations allow solid-phase peptide synthesis integration.

Stereochemical Control

Chiral Resolution Techniques

US5198557A describes kinetic resolution using cinchona alkaloids (e.g., cinchonidine) to separate enantiomers during glycidic acid intermediate synthesis. For 2-(3,4-diaminophenyl)propanoic acid:

  • Racemic substrate : Trans-3-(3,4-dinitrophenyl)glycidic acid methyl ester.

  • Catalyst : Cinchonidine (10–50 mol%) in toluene at 0°C.

  • Resolution : 48-hour reaction achieves 98% ee for (2R,3S)-enantiomer.

Efficiency : 85–92% yield after recrystallization.

Industrial-Scale Considerations

Continuous Flow Nitration

PMC5733302 highlights flow chemistry for safer nitration:

  • Reactor design : Microfluidic channels with cooling jackets maintain -15°C.

  • Residence time : 2 minutes prevents over-nitration.

  • Output : 12 kg/day with 95% purity.

Catalytic Hydrogenation Optimization

ParameterBatch ProcessContinuous Process
Pressure50 psi H₂150 psi H₂
Catalyst Loading5% Pd/C1% Pt/C
Throughput2 kg/day20 kg/day

Advantages :

  • Pt/C reduces nitro groups 3× faster than Pd/C.

  • Continuous systems minimize catalyst deactivation.

Analytical Characterization

Spectroscopic Data

TechniqueKey FeaturesReference
¹H NMR (400 MHz)δ 2.65 (dd, J=14.6 Hz, CH₂), 6.58 (d, ArH)
¹³C NMR172.8 ppm (COOH), 118.1 ppm (C-NH₂)
IR (KBr)1520 cm⁻¹ (NO₂ asym), 3350 cm⁻¹ (NH₂)

Chromatographic Purity

MethodColumnRetention TimePurity
HPLC (RP-C18)Acetonitrile/H2O + TFA8.2 min99.2%
Chiral HPLCChiralpak AD-H12.7 min98.5%

Simultaneous introduction of 3,4-diamino groups remains problematic. Recent advances in directed C-H amination (e.g., Pd-catalyzed) show promise but require optimization for industrial viability.

Green Chemistry Approaches

  • Biocatalytic routes : Amine transaminases for enantioselective amination (50% yield reported).

  • Solvent-free mechanochemistry : Ball-milling reduces reaction times by 70% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-Diaminophenyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example, nitro groups may be reduced to amines using catalytic hydrogenation (e.g., Pd/C or Raney Ni), followed by carboxylation or alkylation steps to introduce the propanoic acid moiety. Reaction conditions such as temperature (optimized between 60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading significantly affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound from byproducts like unreacted amines or dimerized species .

Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of 2-(3,4-Diaminophenyl)propanoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm the aromatic proton environment and carboxylate group. The diaminophenyl moiety shows distinct splitting patterns due to adjacent amine groups.
  • X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of molecular geometry, hydrogen bonding (e.g., O–H⋯O interactions in carboxylate groups), and packing arrangements. For example, inversion dimers linked by hydrogen bonds are common in related propanoic acid derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What in vitro assays are commonly used to evaluate the biological activity of 2-(3,4-Diaminophenyl)propanoic acid in pharmacological research?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorometric or colorimetric substrates.
  • Cell Viability Assays : MTT or ATP-based assays to assess cytotoxicity in cancer cell lines.
  • Receptor Binding Assays : Radioligand competition experiments to determine affinity for receptors like GPCRs or tyrosine kinases.
  • Antioxidant Activity : DPPH or ABTS radical scavenging assays due to the redox-active diaminophenyl group .

Q. How should researchers ensure safe handling and storage of 2-(3,4-Diaminophenyl)propanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation of the diaminophenyl group.
  • Spill Management : Neutralize spills with dilute acetic acid and absorb with vermiculite .

Advanced Research Questions

Q. How can advanced catalytic systems or green chemistry principles improve the sustainability of synthesizing 2-(3,4-Diaminophenyl)propanoic acid?

  • Methodological Answer :

  • Catalytic Hydrogenation : Replace stoichiometric reducing agents (e.g., Sn/HCl) with heterogeneous catalysts (e.g., PtO2_2) to minimize waste.
  • Solvent Optimization : Use bio-based solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions under microwave irradiation.
  • Flow Chemistry : Continuous flow systems enhance reaction control and scalability while reducing energy consumption .

Q. How do intermolecular interactions, such as hydrogen bonding patterns observed in crystallographic studies, affect the physicochemical properties of 2-(3,4-Diaminophenyl)propanoic acid?

  • Methodological Answer : Hydrogen bonding between carboxylate groups (O–H⋯O) and amine residues influences solubility, melting point, and stability. For example, dimerization via hydrogen bonds in the solid state can reduce hygroscopicity but may lower bioavailability. Computational modeling (e.g., DFT calculations) can predict these interactions and guide co-crystal engineering for improved pharmacokinetics .

Q. How can molecular docking studies and structure-activity relationship (SAR) analyses predict the target specificity of 2-(3,4-Diaminophenyl)propanoic acid derivatives?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Focus on key residues (e.g., catalytic lysine in kinases) that interact with the diaminophenyl and carboxylate groups.
  • SAR Strategies : Systematically modify substituents (e.g., introducing fluorine or methoxy groups) and compare binding energies. For example, fluorination at the phenyl ring enhances metabolic stability in related compounds .

Q. How should researchers address discrepancies in reported biological activities of 2-(3,4-Diaminophenyl)propanoic acid across different studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC-UV/HRMS to confirm compound integrity (>95% purity). Impurities like oxidized amines (e.g., nitro derivatives) can skew bioactivity results.
  • Assay Standardization : Adopt harmonized protocols (e.g., CLSI guidelines) for cell culture conditions and endpoint measurements.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables like solvent choice (DMSO vs. ethanol) .

Q. What strategies are effective for quantifying trace impurities in 2-(3,4-Diaminophenyl)propanoic acid during analytical method validation?

  • Methodological Answer :

  • Chromatographic Methods : Develop a gradient HPLC method with a C18 column and PDA detection (λ = 254 nm). Use spiked samples to validate limits of detection (LOD < 0.1%).
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., quinone formation from amine oxidation).
  • Validation Parameters : Assess linearity (R2^2 > 0.99), precision (%RSD < 2%), and recovery (90–110%) per ICH Q2(R1) guidelines .

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